molecular formula C22H19NO2 B2656315 4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one CAS No. 1164524-97-3

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one

Cat. No. B2656315
CAS RN: 1164524-97-3
M. Wt: 329.399
InChI Key: OPJCKURFCVCIHJ-JWGURIENSA-N
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Description

The compound 4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one seems to be a complex organic compound. Similar compounds like 2-(ALLYLAMINO)-4-OXO-4-(4-PHENOXYANILINO)BUTANOIC ACID and 4-OXO-4-(4-PHENOXYANILINO)-2-(PROPYLAMINO)BUTANOIC ACID are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, 4-[(4-phenoxyanilino)methyl]phenol contains a total of 41 bond(s); 24 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. For example, 4-Phenoxyaniline has a melting point of 82-84 °C, and it is brown to green-brown crystalline flakes or powder .

Scientific Research Applications

Biocatalytic Synthesis Applications

  • Innovative Biocatalytic Synthesis : A study presented an environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as a solvent and catalyst. This method emphasizes the use of safer alternatives to hazardous solvents and highlights the potential for green chemistry applications in synthesizing complex molecules (Petronijević et al., 2017).

Antioxidant Activity

  • Phenolic Antioxidants as Enzyme Inhibitors : Research on phenolic compounds, such as Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, showcased their potent inhibitory effect on the (Ca2+ + Mg2+)-ATPase of skeletal muscle sarcoplasmic reticulum. These findings suggest a pathway to developing novel inhibitors based on phenolic structures for medical and industrial applications (Sokolove et al., 1986).

Electrochemical Properties

  • Electrochemistry of Phenolic Compounds : The electrochemistry of phenol and its derivatives in ionic liquids was studied, showing oxidation and formation of phenolate anions. Such research could inform the design of electrochemical sensors or organic electronics, indicating a broad range of applications for phenolic compounds in advanced material sciences (Villagrán et al., 2006).

Polymerization Catalysts

  • Ring-Opening Polymerization Catalysis : A study on group 4 metal complexes with phenolate ligands explored their use in the ring-opening polymerization of lactides and caprolactone, offering insights into the development of novel catalytic systems for producing biodegradable polymers (Monica et al., 2014).

Molecular Mechanism of Action

  • Phenolic Compounds in Gene Transfer : Investigations into the effects of phenolic compounds on Agrobacterium virulence genes and gene transfer rates have revealed that certain phenolic structures can enhance virulence induction and transformation efficiency. This has implications for genetic engineering and plant biotechnology, suggesting that phenolic compounds could play a role in optimizing gene transfer methods (Joubert et al., 2002).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one emits toxic fumes of NOx when heated to decomposition .

properties

IUPAC Name

(E)-4-(4-phenoxyanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-17(24)22(18-8-4-2-5-9-18)16-23-19-12-14-21(15-13-19)25-20-10-6-3-7-11-20/h2-16,23H,1H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJCKURFCVCIHJ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one

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